molecular formula C8H14O2 B1214595 2,3-Octanedione CAS No. 585-25-1

2,3-Octanedione

Cat. No.: B1214595
CAS No.: 585-25-1
M. Wt: 142.2 g/mol
InChI Key: XCBBNTFYSLADTO-UHFFFAOYSA-N
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Description

2,3-Octanedione is an alpha-diketone.
2, 3-Octanedione, also known as 2, 3-dioxooctane, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 2, 3-Octanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2, 3-Octanedione has been primarily detected in saliva. Within the cell, 2, 3-octanedione is primarily located in the cytoplasm. 2, 3-Octanedione is a broccoli, buttery, and cooked tasting compound that can be found in coffee and coffee products and rosemary. This makes 2, 3-octanedione a potential biomarker for the consumption of these food products.

Biochemical Analysis

Biochemical Properties

2,3-Octanedione plays a significant role in biochemical reactions, particularly in the formation of volatile and odor compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound can also form Schiff bases with amino groups in proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modify proteins through the formation of adducts, leading to changes in protein function and cellular responses. This compound has also been reported to induce oxidative stress in cells, which can impact cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including increased oxidative stress and protein modification .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic reactions can affect the levels of other metabolites in the cell, influencing metabolic flux and overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can vary depending on its subcellular location, with different effects observed in different compartments .

Properties

IUPAC Name

octane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBNTFYSLADTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207215
Record name 2,3-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear to yellow liquid; Fruity nutty aroma
Record name 2,3-Octanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,3-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name 2,3-Octanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents, Soluble (in ethanol)
Record name 2,3-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.905-0.915
Record name 2,3-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

585-25-1
Record name 2,3-Octanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-25-1
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Record name 2,3-Octanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-OCTANEDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7642
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Record name 2,3-Octanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.686
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Record name 2,3-Octanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the characteristic aroma associated with 2,3-Octanedione?

A1: this compound is often described as having a buttery, fatty, or "warmed-over" aroma. This compound significantly contributes to the aroma profiles of various foods, particularly cooked meats. [, , ]

Q2: How does this compound contribute to the flavor of cooked meat?

A2: this compound is formed during cooking through lipid oxidation and degradation, particularly of unsaturated fatty acids. Its presence is associated with both desirable cooked meat flavors and undesirable "warmed-over" flavors that develop upon storage. [, ]

Q3: Does cooking method impact the levels of this compound in meat?

A3: Yes, cooking methods significantly influence the formation of this compound. For instance, reverse searing beef steaks resulted in lower levels of this compound compared to conventional searing due to the limited Maillard reaction in the former. []

Q4: Can this compound be used to differentiate between meat products from animals raised on different diets?

A4: Research indicates that this compound can act as a biomarker for animal feeding practices. Lambs fed a pasture-based diet showed higher levels of this compound in their fat tissues compared to those fed a concentrate diet. [, , , , , ]

Q5: Are there other food sources where this compound plays a significant role in flavor?

A5: Besides meat, this compound contributes to the flavor profile of other foods. It is a key aroma compound in dried eel, contributing to its sweet and meaty flavor. Additionally, it's found in dried herbs and vegetables, potentially influencing their sensory characteristics. [, ]

Q6: How is this compound formed in food?

A6: this compound is primarily formed through the oxidation and degradation of lipids, particularly unsaturated fatty acids. This process is accelerated during cooking and storage, impacting the flavor and aroma of foods. [, , ]

Q7: Are there specific compounds that act as precursors to this compound formation?

A7: Research suggests that 3-methyl-2,4-nonanedione, a common aroma compound, can degrade under photooxidative conditions to form this compound, along with other volatile compounds. []

Q8: What factors influence the formation and degradation of this compound in food?

A8: Several factors can impact this compound levels, including storage conditions, processing methods (like drying, curing, or fermentation), and the presence of antioxidants. [, , ]

Q9: What analytical techniques are commonly used to identify and quantify this compound?

A9: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various extraction methods like Solid Phase Microextraction (SPME) or Dynamic Headspace (DHS) is widely used for the analysis of this compound in various matrices. [, , , , , ]

Q10: How can researchers ensure the accuracy and reliability of this compound measurements?

A10: Rigorous analytical method validation is crucial. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness of the chosen method to ensure reliable and reproducible data. [, ]

Q11: Are there any other applications of this compound beyond food science and medical diagnostics?

A13: this compound and its derivatives have been studied in the context of organic synthesis, particularly in reactions involving the Tafel Rearrangement for the formation of cyclic compounds. []

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